3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5/c1-17-15-22(28-13-11-27(12-14-28)20-5-3-2-4-6-20)29-23(26-17)21(16-25-29)18-7-9-19(24)10-8-18/h7-10,15-16,20H,2-6,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKIXLCFYKGQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 343.87 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for various biological activities.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of various cancer cell lines. In particular, compounds designed around the pyrazolo-pyrimidine scaffold have been reported to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: In Vitro Studies
A study involving a series of pyrazolo[1,5-a]pyrimidines indicated that these compounds could effectively inhibit the growth of MCF-7 breast cancer cells. The IC50 values ranged from 0.87 to 12.91 µM, showcasing their potency compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 µM) .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(4-Chlorophenyl)... | MCF-7 | 0.87 | Induces apoptosis and inhibits migration |
| 5-Fluorouracil | MCF-7 | 17.02 | Antimetabolite action |
| Pyrazolo[1,5-a]pyrimidine | MDA-MB-231 | 9.46 | Caspase activation |
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects typically involves the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies have suggested that these compounds interact with ATP-binding sites on protein kinases like CDK-2 and EGFR, leading to decreased phosphorylation and subsequent cell cycle arrest .
Additional Biological Activities
Beyond anticancer effects, pyrazolo[1,5-a]pyrimidines have been investigated for their potential as anti-inflammatory agents and as inhibitors of various enzymes involved in disease processes.
Case Study: Anti-inflammatory Activity
Research has indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases . The structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrazolo-pyrimidine scaffold in enhancing biological activity.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of a chlorophenyl group and a cyclohexylpiperazine moiety enhances its pharmacological profile.
Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study highlighted the potential of these compounds as antitumor scaffolds due to their ability to inhibit specific enzymes involved in cancer progression. The structural diversity of derivatives allows for the design of targeted therapies against various cancer types .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes, which is crucial in drug design for conditions such as Alzheimer's disease. Specifically, derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative disorders .
Antimicrobial Properties
Some studies have reported that compounds within this class possess antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .
Case Study 1: Antitumor Potential
A comprehensive study published in Molecules examined the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that specific modifications to the core structure enhanced their efficacy against cancer cell lines .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Derivative A | 12 | Cancer Cell Line X |
| Derivative B | 8 | Cancer Cell Line Y |
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of acetylcholinesterase by pyrazolo[1,5-a]pyrimidine derivatives. The study demonstrated that certain modifications significantly increased inhibitory potency compared to standard drugs used in Alzheimer's treatment.
| Compound | IC50 (nM) | Reference Drug IC50 (nM) |
|---|---|---|
| Derivative C | 25 | 50 (Donepezil) |
| Derivative D | 15 | 50 (Rivastigmine) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
